molecular formula C17H17NO3 B2491700 N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide CAS No. 431992-06-2

N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide

Cat. No.: B2491700
CAS No.: 431992-06-2
M. Wt: 283.327
InChI Key: PHTMDUJSSOOVCO-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(4-formylphenoxy)acetamide is an acetamide derivative featuring a 3,4-dimethylphenyl substituent on the nitrogen atom and a 4-formylphenoxy group on the acetamide oxygen.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-3-6-15(9-13(12)2)18-17(20)11-21-16-7-4-14(10-19)5-8-16/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTMDUJSSOOVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of 4-formylphenoxyacetic acid.

    Amidation Reaction: The 4-formylphenoxyacetic acid is then reacted with 3,4-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-N-(3,4-dimethylphenyl)acetamide.

    Reduction: 2-(4-hydroxymethylphenoxy)-N-(3,4-dimethylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide. The compound's structure suggests potential interactions with various cancer cell lines.

  • Mechanism of Action : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Case Studies :
    • A derivative exhibited significant growth inhibition against multiple cancer cell lines, including OVCAR-8 and NCI-H460, with percent growth inhibitions exceeding 75% .
    • Another study demonstrated that modifications in the phenyl and acetamide groups enhanced cytotoxic effects against HT29 colon cancer cells.
Cell Line Percent Growth Inhibition (%) Notes
OVCAR-885.26Significant inhibition observed
NCI-H46075.99Potential for further development

Antitubercular Activity

This compound and its derivatives have shown promise as antitubercular agents.

  • Research Findings : In vitro studies indicated that certain derivatives possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .
  • Case Studies :
    • A compound structurally similar to this compound was identified as a lead candidate for developing affordable antitubercular agents.
Compound MIC (μg/mL) Activity
Derivative A4Potent against M. tuberculosis
Derivative B16Moderate activity

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against various pathogens.

  • Evaluation Results : Related compounds have shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL .
  • Case Studies :
    • A study on similar derivatives highlighted their ability to inhibit biofilm formation in bacterial cultures.
Pathogen MIC (μg/mL) Notes
Staphylococcus aureus0.22 - 0.25Effective against biofilm
Staphylococcus epidermidis0.22 - 0.25Significant antimicrobial effects

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity.

  • Synthetic Pathways : Various methods have been employed to achieve high purity and yield of the compound.
  • Structure-Activity Relationship (SAR) : Modifications in the side chains significantly influence the biological properties, indicating that systematic variations can lead to improved efficacy .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenoxy and acetamide moieties can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied N-Substituents

Several compounds share the 2-(4-formylphenoxy)acetamide backbone but differ in their N-substituents:

  • N-Methoxyphenyl derivative (3c) : Exhibits a methoxy group, enhancing solubility via polarity. Melting point: 115°C .
  • N-Chlorophenyl derivative (3d) : The electron-withdrawing chlorine atom may increase reactivity in electrophilic substitutions. Melting point: 140°C .
  • Melting point: 105°C .
  • N-Pyridyl derivative (3f) : Incorporates a heterocyclic ring, enabling coordination with metal ions or hydrogen bonding. Melting point: 120°C .

Key Insight : The 3,4-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, which may reduce aqueous solubility compared to smaller or polar substituents (e.g., methoxy or pyridyl) but improve membrane permeability .

Analogues with Modified Phenoxy Groups

  • 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (): The nitro group introduces strong electron-withdrawing effects, contrasting with the dimethylphenyl group’s electron-donating nature. This could influence reactivity in substitution reactions or binding affinity .

Key Insight: Substituents on the phenoxy ring modulate electronic properties and steric effects. The target compound’s unsubstituted phenoxy group may favor planar conformations, enhancing π-π stacking interactions in crystal packing or receptor binding .

Derivatives with Complex Heterocyclic Systems

  • N-(3,4-Dimethylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide () : Incorporates a fused heterocyclic system, likely enhancing binding to kinases or GPCRs due to extended conjugation .

Key Insight : The target compound’s simplicity compared to these derivatives may offer synthetic accessibility and tunability for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of Selected Analogues
Compound Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound Not reported ~297.34 Lipophilic dimethylphenyl, formyl
N-Methoxyphenyl derivative (3c) 115 ~285.30 Polar methoxy group
N-Chlorophenyl derivative (3d) 140 ~305.76 Electron-withdrawing chlorine
N-(4-Nitrophenyl) derivative Not reported ~356.33 Nitro group for reactivity

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves two main steps:

  • Formation of Phenoxyacetamide Backbone :
    • The reaction of 4-formylphenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) produces 4-formylphenoxyacetic acid.
  • Amidation Reaction :
    • This intermediate is then reacted with 3,4-dimethylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final amide product.

The biological activity of this compound is attributed to its structural features:

  • Formyl Group : This moiety can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity.
  • Amide Linkage : Facilitates interactions with various biological targets, enhancing its role as a probe in enzyme-substrate studies.

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory effects of related compounds. The presence of the formyl group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory enzymes or pathways. Further investigation into this compound could reveal similar properties .

In Vitro Studies

A study conducted on structurally similar compounds demonstrated significant inhibition of specific enzymes involved in inflammatory responses. These findings suggest that this compound could exhibit comparable effects, warranting further investigation into its enzyme inhibition capabilities .

CompoundActivityReference
N-(3,4-dimethylphenyl)-2-(4-hydroxyphenoxy)acetamideModerate anti-inflammatory
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)acetamideStrong antimicrobial potential
N-(3,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamideSignificant enzyme inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenolic ring and the amide group significantly affect biological activity. The presence of electron-donating groups like methyl enhances interaction with biological targets, while electron-withdrawing groups may alter reactivity and selectivity .

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves coupling 4-formylphenoxyacetic acid derivatives with 3,4-dimethylaniline. A common method includes refluxing in ethanol with piperidine as a catalyst to facilitate amide bond formation . Key parameters include solvent polarity (ethanol enhances nucleophilic attack), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of acid to amine). Side reactions, such as formyl group oxidation, can be mitigated by inert atmospheres (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product with >95% purity.

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include the formyl proton (δ 9.8–10.1 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups on the dimethylphenyl moiety (δ 2.2–2.4 ppm).
  • IR Spectroscopy : Stretching vibrations for the amide C=O (1650–1680 cm⁻¹) and formyl group (1700–1720 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₇H₁₇NO₃: 283.12 g/mol). Discrepancies >0.005 Da suggest impurities .

Q. How should researchers handle stability and storage challenges for this compound?

The formyl group is prone to hydrolysis and oxidation. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Stability studies indicate >90% integrity after 6 months under these conditions. For aqueous work, use buffered solutions (pH 6–7) and avoid prolonged exposure to light .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility). Address this by:

  • Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation.
  • Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation pathways.
  • Dose Optimization : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations .

Q. How can computational methods predict the interaction of this compound with biological targets like the Hedgehog pathway?

  • Molecular Docking : Use software like AutoDock Vina to model binding to Smoothened (SMO) receptors. Key interactions include hydrogen bonding between the formyl group and SMO’s Glu518 residue.
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values >2 Å suggest weak target engagement. Validate with in vitro luciferase reporter assays (e.g., Gli1 transcriptional activity) .

Q. What analytical challenges arise in characterizing degradation products, and how can they be mitigated?

Hydrolysis of the formyl group generates 4-hydroxy derivatives, detectable via LC-MS/MS (negative ion mode). Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate degradation products. Quantify using UV-Vis at λ = 254 nm. For structural elucidation, isolate peaks and perform 2D NMR (HSQC, HMBC) .

Q. How does structural modification of the dimethylphenyl group affect bioactivity and selectivity?

Comparative studies with analogs (e.g., 3,5-dimethyl vs. 4-fluoro substituents) show:

  • 3,4-Dimethyl : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration.
  • 4-Fluoro : Increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in microsomes). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes amidation
Temperature70°CBalances rate vs. side reactions
CatalystPiperidine (5 mol%)Accelerates coupling
Reaction Time12 hours>90% conversion

Q. Table 2. Biological Activity Comparison

AnalogIC₅₀ (Hedgehog Pathway)logP
Target Compound0.45 µM3.2
3,5-Dimethyl Analog1.2 µM3.5
4-Fluoro Derivative0.78 µM2.9

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